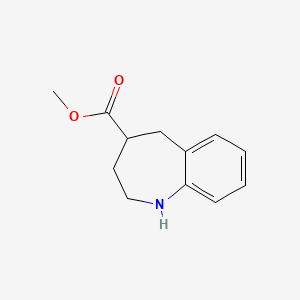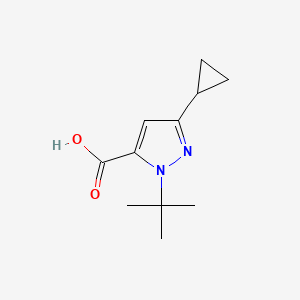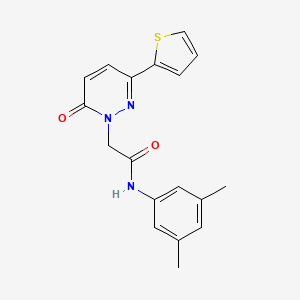
1-アセチル-N-(4-(トリフルオロメトキシ)ベンジル)アゼチジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . The review focuses on the synthesis, properties, and reactivity of this important substituent .作用機序
The exact mechanism of action of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide exhibits low toxicity towards mammalian cells, making it a promising candidate for further research. It has also been found to exhibit anti-inflammatory and antioxidant activities, indicating its potential use in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide in lab experiments is its low toxicity towards mammalian cells. However, its limited solubility in water can pose a challenge in some experiments.
将来の方向性
There are several potential future directions for the research on 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide. Some of these include:
1. Further investigation of its antimicrobial properties and potential use in the development of new antimicrobial agents.
2. Studies on its anti-inflammatory and antioxidant activities and its potential use in the treatment of various diseases.
3. Research on its potential use in the agricultural industry as a pesticide or fungicide.
4. Investigation of its potential use in drug delivery systems due to its low toxicity towards mammalian cells.
Conclusion:
In conclusion, 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a chemical compound that has shown significant potential in various scientific research fields. Its low toxicity towards mammalian cells, antimicrobial properties, and anti-inflammatory and antioxidant activities make it a promising candidate for further research. However, its limited solubility in water can pose a challenge in some experiments. Further research in this area is necessary to fully understand the potential applications of this compound.
合成法
The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves the reaction of 4-(trifluoromethoxy)benzylamine with 3-chloro-1-acetylazetidine-2,2-dicarboxylate in the presence of a base. The resulting product is then hydrolyzed to obtain the final compound.
科学的研究の応用
- フッ素含有化合物は、医薬品研究において重要な役割を果たします。 市販されている医薬品のおよそ 10% にフッ素原子が含まれており、この傾向はさらに高まっています .
- 農薬の分野では、フッ素化された化合物が普及しています。 農薬マニュアルに記載されている農薬の約 15% には、少なくとも 1 つのフッ素原子が含まれています .
医薬品化学および創薬
農薬開発
有機触媒および合成化学
Safety and Hazards
特性
IUPAC Name |
1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNBVLAGFPSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)


![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)



![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)

![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)

![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)
